1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
Description
1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 2-fluorophenyl group at position 1 and a 4-methoxyphenylamino substituent at position 2. The pyrrolidine-2,5-dione core is a well-studied scaffold in medicinal chemistry due to its structural rigidity and ability to engage in hydrogen bonding, which enhances target binding affinity . The fluorine atom at the ortho position of the phenyl ring may influence electron distribution and metabolic stability, while the 4-methoxy group on the aniline moiety could enhance lipophilicity and modulate pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-23-12-8-6-11(7-9-12)19-14-10-16(21)20(17(14)22)15-5-3-2-4-13(15)18/h2-9,14,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQRKCJHEAFNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 2-fluoroaniline with 4-methoxyphenyl isocyanate, followed by cyclization with maleic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents
Biological Activity
1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its effects on various biological targets, its synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C16H16FN3O2. The compound's structure consists of a pyrrolidine ring with two aromatic substituents: a fluorophenyl group and a methoxyphenyl group. This structural configuration is crucial for its interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that derivatives of pyrrolidine-2,5-dione exhibit significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging method, showing that certain derivatives possess higher activity than ascorbic acid, a well-known antioxidant. For instance, compounds derived from the same scaffold demonstrated an antioxidant capacity approximately 1.4 times greater than ascorbic acid .
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines. Notably, studies revealed that this compound exhibited cytotoxic effects against human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells. The results indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells, suggesting selective cytotoxicity .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U-87 (Glioblastoma) | 25 | Higher sensitivity observed |
| MDA-MB-231 (Breast Cancer) | 45 | Lower sensitivity compared to U-87 |
Serotonin Receptor Affinity
Research has demonstrated that compounds similar to this compound act as potent ligands for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter protein (SERT). These interactions suggest potential applications in treating mood disorders and anxiety-related conditions. In silico docking studies corroborated these findings by revealing strong binding affinities to the target receptors .
Study on Anticancer Effects
In a study evaluating the anticancer effects of various pyrrolidine derivatives, it was found that this compound exhibited significant inhibition of cell proliferation in U-87 cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed increased annexin V-positive cells in treated samples, indicating apoptotic activity .
Evaluation of Antioxidant Properties
A comparative study involving multiple derivatives highlighted that those containing the methoxyphenyl moiety demonstrated superior antioxidant capabilities. The DPPH assay indicated a dose-dependent response in scavenging activity, reinforcing the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets.
- Anticancer Activity : Research indicates that derivatives of similar structures exhibit promising anticancer properties. For instance, compounds with the methoxyphenyl group have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer . The specific interactions of 1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione with cellular pathways could lead to the development of novel anticancer agents.
- Antioxidant Properties : Studies have demonstrated that similar compounds possess antioxidant activity, significantly scavenging free radicals and protecting cells from oxidative stress. This property is critical in preventing cell damage linked to various diseases, including cancer .
Biological Research
The compound can serve as a valuable tool in biological assays.
- Enzyme Inhibition Studies : Its unique functional groups may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This can facilitate research into enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents.
- Protein Interaction Studies : The ability to modify the compound's structure could enable researchers to explore its binding affinity to different proteins, providing insights into protein-ligand interactions essential for drug design.
Materials Science
The distinct properties of this compound make it a candidate for advanced materials.
- Organic Electronics : The electronic properties of the compound suggest potential applications in organic semiconductors or photovoltaic devices. Its ability to form stable films could be harnessed in the development of organic light-emitting diodes (OLEDs) or solar cells.
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the material's mechanical and thermal properties, leading to new applications in coatings and composites.
Synthetic Applications
The synthesis of this compound involves several key steps that highlight its versatility:
- Multi-step Synthesis : The compound can be synthesized through various methods involving cyclization reactions and coupling techniques such as Suzuki-Miyaura coupling. This flexibility allows for modifications that can tailor its properties for specific applications.
Comparison with Similar Compounds
Key Observations :
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives with aromatic substituents at position 1 and nitrogenous groups at position 3 show promise in anticonvulsant models. For example:
- Linker Optimization: Derivatives with methylene linkers (e.g., compound 9, ED50 = 62.14 mg/kg in MES test) outperform acetamide-linked analogs, suggesting flexibility enhances activity . The target compound’s direct 4-methoxyphenylamino linkage may balance rigidity and binding.
- Substituent Effects : Halogenated aryl groups (e.g., 4-Br in 5d ) improve enzyme inhibition (GABA-T IC50 = 100.5 µM), implying the target’s 2-fluorophenyl group could similarly enhance target engagement.
Antimicrobial Activity
Enzyme Inhibition
- GABA-Transaminase (GABA-T): Compound 5d’s 4-bromophenoxy group contributes to strong inhibition, while the target’s 4-methoxyphenylamino group—a weaker electron-withdrawing substituent—may reduce efficacy compared to 5d .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, a Central Composite Design (CCD) can identify optimal reaction time and solvent polarity .
- Monitor reaction progress via TLC or HPLC with UV detection at 254 nm.
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | K₂CO₃ | 72 |
| THF | 60 | NaH | 58 |
| Acetonitrile | 70 | Et₃N | 65 |
How is the structural characterization of this compound performed, and what spectroscopic data are critical?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions (e.g., analogous compounds in ).
- NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, aromatic H), 6.85 (d, J=8.8 Hz, 4-methoxyphenyl), 4.20 (s, NH), 3.80 (s, OCH₃).
- ¹³C NMR : Peaks at 170–175 ppm confirm carbonyl groups.
- FT-IR : Bands at 1680–1700 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using a fluorescence-based ADP-Glo™ assay .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin receptors) .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored to enhance its pharmacological profile?
Methodological Answer:
- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents to assess steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical interaction sites.
- In Vivo PK/PD Studies : Administer analogs to rodent models and measure bioavailability via LC-MS/MS.
How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation pathways .
- Prodrug Design : Mask polar groups (e.g., -NH) with acetyl or PEGylated moieties to improve half-life.
- Toxicogenomics : RNA-seq analysis of treated tissues to identify off-target effects.
What mechanistic studies elucidate its interaction with enzymatic targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., HDACs) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry.
- Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution (e.g., 3.5 Å) .
How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ and analyze degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (~220°C).
What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate LogP (2.8), BBB permeability (low), and CYP450 inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane penetration.
How does it compare to structurally similar compounds in terms of efficacy and selectivity?
Methodological Answer:
- Comparative SAR Table :
| Compound | Target IC₅₀ (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| Target Compound | 45 ± 3.2 | 12.5 (Kinase A vs. Kinase B) |
| 1-(4-Fluorophenyl) analog | 68 ± 4.1 | 8.2 |
| 3-[(3-Nitrophenyl)amino] derivative | 120 ± 9.7 | 3.5 |
What scale-up challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow to improve heat dissipation and yield (e.g., Uniqsis FlowSyn) .
- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) like particle size and crystallinity using PAT tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
